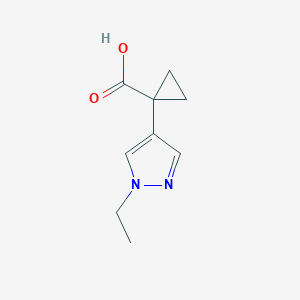
3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C7H9BrN2O It is a pyrazole derivative, characterized by the presence of a bromine atom at the 3-position, an isopropyl group at the 1-position, and an aldehyde group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde typically involves the bromination of a suitable pyrazole precursor. One common method is the bromination of 1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the 3-position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation: The major product is 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid.
Reduction: The major product is 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-methanol.
Wissenschaftliche Forschungsanwendungen
3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials science for the synthesis of novel compounds with desired properties.
Wirkmechanismus
The mechanism of action of 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The bromine atom and pyrazole ring may also contribute to binding interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-bromo-1-(propan-2-yl)-1H-pyrazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde: Lacks the bromine atom, which may reduce its utility in substitution reactions.
3-chloro-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Uniqueness
3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde is unique due to the combination of the bromine atom, isopropyl group, and aldehyde group on the pyrazole ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various complex molecules.
Eigenschaften
Molekularformel |
C7H9BrN2O |
|---|---|
Molekulargewicht |
217.06 g/mol |
IUPAC-Name |
5-bromo-2-propan-2-ylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C7H9BrN2O/c1-5(2)10-6(4-11)3-7(8)9-10/h3-5H,1-2H3 |
InChI-Schlüssel |
GVFKMGBNXUSYPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=CC(=N1)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13590472.png)
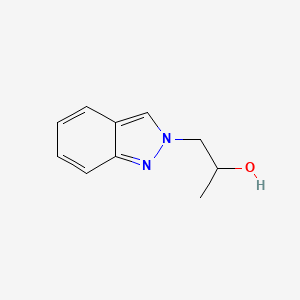
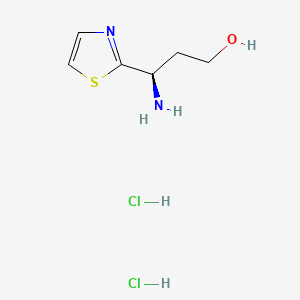
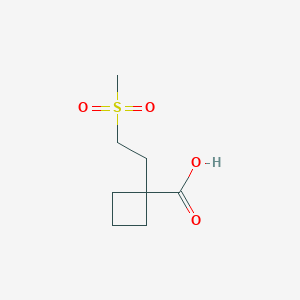
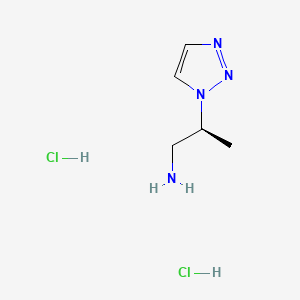


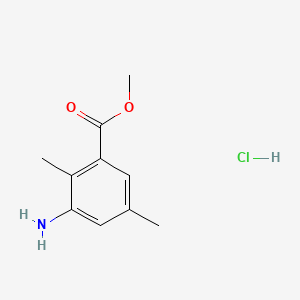
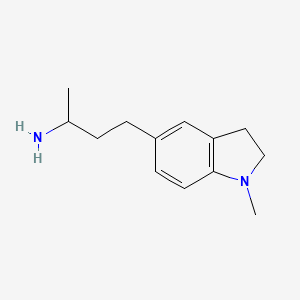

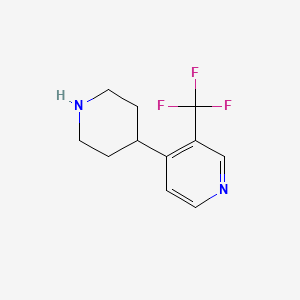
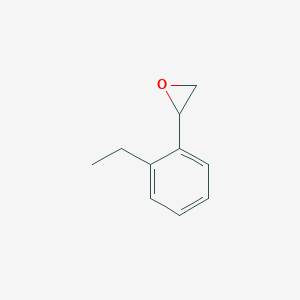
![3-(2-bromoethyl)Benzo[b]thiophene](/img/structure/B13590548.png)
